molecular formula C23H27N3O B11189182 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11189182
M. Wt: 361.5 g/mol
InChI Key: XLNSAKYUEHNFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the pyrazole ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate diketone.

    Coupling of the two rings: The final step involves coupling the benzylpiperidine and pyrazole rings through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific interactions with molecular targets. Generally, compounds of this class may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperidin-1-yl)-1-(4-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: A similar compound with a different substitution pattern on the pyrazole ring.

    2-(4-benzylpiperidin-1-yl)-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: A compound with a methyl group on the pyrazole ring.

Uniqueness

2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to unique biological effects.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C23H27N3O/c27-23(26-22(11-14-24-26)21-9-5-2-6-10-21)18-25-15-12-20(13-16-25)17-19-7-3-1-4-8-19/h1-10,14,20,22H,11-13,15-18H2

InChI Key

XLNSAKYUEHNFKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3C(CC=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.